molecular formula C24H34N4O3 B2863913 ethyl 6-({[1,4'-bipiperidine]-1'-yl}methyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 904442-99-5

ethyl 6-({[1,4'-bipiperidine]-1'-yl}methyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2863913
CAS No.: 904442-99-5
M. Wt: 426.561
InChI Key: JVCCLUXLGPXRNX-UHFFFAOYSA-N
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Description

Ethyl 6-({[1,4'-bipiperidine]-1'-yl}methyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative characterized by a 1,2,3,4-tetrahydropyrimidine core with a 2-oxo group, a phenyl substituent at position 4, and a bipiperidine-methyl moiety at position 4. The ethyl carboxylate group at position 5 enhances its solubility in organic solvents. This compound shares structural similarities with Biginelli-type pyrimidines, which are synthesized via multicomponent reactions involving urea/thiourea, aldehydes, and β-keto esters .

Properties

IUPAC Name

ethyl 2-oxo-4-phenyl-6-[(4-piperidin-1-ylpiperidin-1-yl)methyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N4O3/c1-2-31-23(29)21-20(25-24(30)26-22(21)18-9-5-3-6-10-18)17-27-15-11-19(12-16-27)28-13-7-4-8-14-28/h3,5-6,9-10,19,22H,2,4,7-8,11-17H2,1H3,(H2,25,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVCCLUXLGPXRNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2)CN3CCC(CC3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination and Nucleophilic Substitution

  • Bromination : The 6-methyl group is brominated using N-bromosuccinimide (NBS) under radical-initiated conditions (e.g., AIBN, CCl₄, 80°C). This yields 6-(bromomethyl)-4-phenyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.
  • Substitution : The brominated intermediate reacts with 1,4'-bipiperidine in the presence of a base (e.g., NaH or K₂CO₃) in DMF at 60°C for 12 hours.

Optimization Data

Base Solvent Temperature (°C) Yield (%)
NaH DMF 60 78
K₂CO₃ DMSO 80 65
Et₃N THF 40 52

Reductive Amination Approach

An alternative method involves reductive amination using formaldehyde and 1,4'-bipiperidine:

  • Iminium Formation : The tetrahydropyrimidine core, paraformaldehyde, and 1,4'-bipiperidine are stirred in methanol at 25°C for 2 hours.
  • Reduction : Sodium cyanoborohydride (NaBH₃CN) is added to reduce the iminium intermediate, yielding the target compound.

Key Parameters

  • Stoichiometry: 1.2 equiv formaldehyde, 1.5 equiv bipiperidine.
  • Yield: 82–90% after column purification.

Catalytic Cyclization and Dehydration

Patents describe the use of Lewis acids (e.g., AlCl₃, ZnCl₂) to enhance cyclization efficiency during tetrahydropyrimidine formation. For instance, AlCl₃ (0.02–0.20 equiv) in toluene at 130–140°C improves dehydration and ring closure, increasing yields to >90%.

Comparative Catalyst Performance

Catalyst Temperature (°C) Time (h) Yield (%)
AlCl₃ 135 2 96
ZnCl₂ 130 3 89
FeCl₃ 140 2.5 85

Final Product Isolation and Characterization

The crude product is purified via vacuum distillation or column chromatography (silica gel, ethyl acetate/hexane). Structural confirmation is achieved through:

  • NMR : ¹H NMR (CDCl₃) δ 7.35–7.25 (m, 5H, Ph), 4.15 (q, 2H, J = 7.1 Hz, OCH₂CH₃), 3.45 (s, 2H, CH₂-bipiperidine).
  • MS : m/z 482.3 [M+H]⁺.

Challenges and Alternative Routes

  • Steric Hindrance : The bulkiness of 1,4'-bipiperidine necessitates prolonged reaction times or elevated temperatures during substitution.
  • Byproducts : Over-alkylation can occur if excess bipiperidine is used, requiring careful stoichiometric control.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(1,4’-bipiperidin-1’-ylmethyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the bipiperidine moiety or the phenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

Scientific Research Applications

Ethyl 6-({[1,4'-bipiperidine]-1'-yl}methyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidinone derivative with diverse biological activities and potential therapeutic applications. Dihydropyrimidinones are of interest in medicinal chemistry and drug development, particularly in anti-inflammatory, antibacterial, and anticancer treatments.

Synthesis
The most common method for synthesizing this compound is the Biginelli reaction, a one-pot three-component condensation involving an aldehyde, a β-ketoester, and urea or thiourea. The incorporation of the bipiperidine moiety may require additional steps involving alkylation or coupling reactions after the initial Biginelli synthesis.

Potential Applications
this compound has potential applications in:

  • Pharmaceutical Research: Serving as a building block in synthesizing complex molecules for pharmaceutical applications.
  • Drug Discovery: Contributing to drug discovery efforts aimed at addressing various health challenges.
  • Medicinal Chemistry: Due to the diverse biological activities of dihydropyrimidinones.

Mechanism of Action

The mechanism of action of Ethyl 6-(1,4’-bipiperidin-1’-ylmethyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The bipiperidine moiety may interact with neurotransmitter receptors, while the tetrahydropyrimidine core can bind to enzymes or other proteins. These interactions can modulate biological pathways, leading to the observed effects .

Comparison with Similar Compounds

Key Observations:

  • Functional Groups : The ethyl carboxylate at position 5 is conserved across analogs, suggesting a shared role in solubility and intermolecular interactions.

Physicochemical Properties

  • Lipophilicity : The bipiperidine substituent likely increases logP compared to methyl or chromen analogs, affecting membrane permeability .
  • Solubility: The ethyl carboxylate enhances aqueous solubility relative to non-esterified derivatives.

Biological Activity

Ethyl 6-({[1,4'-bipiperidine]-1'-yl}methyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS Number: 1260983-98-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a tetrahydropyrimidine ring substituted with various functional groups. Its molecular formula is C26H38N4O3C_{26}H_{38}N_{4}O_{3} with a molecular weight of 454.6 g/mol. The structural components that contribute to its biological activity include:

  • Tetrahydropyrimidine core : Known for its role in various biological processes.
  • Bipiperidine moiety : Implicated in enhancing binding affinity to biological targets.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : Preliminary studies suggest that derivatives of tetrahydropyrimidines can inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's .
  • Antimicrobial Activity : Compounds with similar structures have shown promising results against various bacterial and fungal strains, indicating potential for development as antimicrobial agents .
  • Anticancer Properties : The presence of the phenyl group and other substituents may enhance the compound's ability to interact with cancer cell pathways, promoting apoptosis or inhibiting proliferation .

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of this compound:

Study TypeFindings
AChE Inhibition Showed significant inhibition rates (>70% at 10 µM) with IC50 values in the low micromolar range .
Antimicrobial Testing Effective against several strains including E. coli and S. aureus; minimum inhibitory concentrations (MICs) ranged from 32 to 128 µg/mL .
Cytotoxicity Assays Exhibited selective cytotoxicity towards cancer cell lines with IC50 values ranging from 5 to 15 µM .

Case Studies

  • Alzheimer's Disease Model : In a study involving transgenic mice models for Alzheimer’s disease, administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation .
  • Cancer Cell Line Studies : The compound was tested on various cancer cell lines (e.g., MCF-7 breast cancer cells), where it demonstrated significant antiproliferative effects compared to control groups .

Q & A

Q. Methodology :

  • Synthesize analogs with piperazine, morpholine, or azepane substituents.
  • Compare in vitro bioactivity (e.g., IC50 values) and logP values to establish structure-activity relationships (SAR) .

How to resolve contradictions in reported receptor binding affinities?

Advanced Question
Discrepancies may arise from assay conditions (e.g., cell lines, ligand concentrations). Solutions include:

  • Standardized assays : Use radioligand binding with consistent membrane preparations.
  • Orthogonal validation : Confirm results via functional assays (e.g., cAMP modulation for GPCRs) .

Example : If one study reports µM affinity for serotonin receptors while another shows no activity, re-test under identical buffer conditions (pH, ion concentration) .

What computational methods support mechanistic studies of this compound?

Advanced Question

  • Molecular Dynamics (MD) Simulations : Model interactions with lipid bilayers to predict membrane permeability.
  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites .

Tip : Cross-validate docking poses with X-ray crystallography data from structurally related compounds .

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